Octyl 2-O-mannopyranosylmannopyranoside

N-linked glycoprotein biosynthesis Dictyostelium discoideum glycosyltransferase acceptor

Octyl 2-O-mannopyranosylmannopyranoside (CAS 157758-68-4), systematically named octyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside, is a synthetic alkyl mannobioside comprising two α1,2-linked D-mannopyranose residues attached to an n-octyl aglycone. It belongs to the mannoside class of glycolipids (MeSH heading: Mannosides) and has a molecular formula of C₂₀H₃₈O₁₁ with a molecular weight of 454.5 g/mol.

Molecular Formula C20H38O11
Molecular Weight 454.5 g/mol
CAS No. 157758-68-4
Cat. No. B116191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 2-O-mannopyranosylmannopyranoside
CAS157758-68-4
Synonymsoctyl 2-O-Man-Man
octyl 2-O-mannopyranosyl-D-mannopyranoside
octyl 2-O-mannopyranosylmannopyranoside
Molecular FormulaC20H38O11
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-20-18(16(26)14(24)12(10-22)30-20)31-19-17(27)15(25)13(23)11(9-21)29-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m1/s1
InChIKeyPIGYTUUYAIMFHS-YMCKZNNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 2-O-mannopyranosylmannopyranoside (CAS 157758-68-4): A Defined Disaccharide Probe for N-Linked Glycoprotein Biosynthesis Studies


Octyl 2-O-mannopyranosylmannopyranoside (CAS 157758-68-4), systematically named octyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside, is a synthetic alkyl mannobioside comprising two α1,2-linked D-mannopyranose residues attached to an n-octyl aglycone [1]. It belongs to the mannoside class of glycolipids (MeSH heading: Mannosides) and has a molecular formula of C₂₀H₃₈O₁₁ with a molecular weight of 454.5 g/mol [2]. Unlike generic alkyl glycoside detergents, this compound was specifically designed as a pathway-directed tool: its Man-α1,2-Man disaccharide head group mimics the core intermediate structure in the biosynthesis of phosphorylated N-linked oligosaccharides in the model organism Dictyostelium discoideum, while the octyl chain enables product isolation by reversed-phase chromatography [1].

Pathway probe Mimics Man-α1,2-Man core of Dictyostelium N-linked oligosaccharide intermediates
Product isolation Octyl aglycone enables reversed-phase chromatographic workup
Synthetic precursor Demonstrated regioselective 6′-phosphorylation for reference standard synthesis

Why Octyl 2-O-mannopyranosylmannopyranoside Cannot Be Replaced by Generic Octyl Glycosides or Monosaccharide Mannosides


Substituting octyl 2-O-mannopyranosylmannopyranoside with superficially similar compounds—such as octyl α-D-mannopyranoside (a monosaccharide mannoside), octyl β-D-glucopyranoside (a gluco-configured detergent), or methyl 2-O-mannopyranosylmannopyranoside (same disaccharide but methyl aglycone)—introduces critical functional gaps. The Man-α1,2-Man disaccharide motif is the minimal structural unit recognized by the α1,2-mannosyltransferases and the phosphate methyltransferase of the Dictyostelium N-glycan processing pathway [1]; monosaccharide mannosides lack this determinant entirely. Conversely, disaccharide analogs bearing non-hydrophobic aglycones (e.g., methyl or p-nitrophenyl) cannot support the reversed-phase chromatographic workup that the octyl chain was engineered to enable [2]. Even among octyl mannosides, the α1,2-linkage regiochemistry distinguishes this compound from α1,6-linked octyl mannobiosides used in mycobacterial mannan assembly studies [3]. These structural features are not interchangeable without altering both enzyme recognition and experimental workflow compatibility.

Monosaccharide mannosides
Lack the Man-α1,2-Man disaccharide determinant required for α1,2-mannosyltransferase recognition
Methyl or pNP analogs
Hydrophilicity prevents C18 solid-phase extraction; octyl chain is essential for product isolation
α1,6-Linked octyl mannobiosides
Target mycobacterial α1,6-ManT, not eukaryotic dolichol-cycle α1,2-ManT; may produce non-interpretable results

Quantitative Differentiation Evidence for Octyl 2-O-mannopyranosylmannopyranoside (CAS 157758-68-4) Against Closest Analogs


Disaccharide Man-α1,2-Man Head Group Confers Pathway-Specific Recognition Absent in Monosaccharide Octyl Mannosides

Octyl 2-O-mannopyranosylmannopyranoside carries the Man-α1,2-Man disaccharide, which is the core structural motif of the phosphorylated N-linked oligosaccharide intermediates in Dictyostelium discoideum [1]. The oligosaccharide-specific phosphate methyltransferase identified in Dictyostelium exhibits a strong preference for terminal α1,2-linked Man-6-P residues, with Km values of 0.15–1.25 mM for such acceptors, compared to a Km of 4.3 mM for free Man-6-P [2]. In contrast, octyl α-D-mannopyranoside (CAS 124650-29-9) presents only a single mannose unit and lacks the α1,2-linked disaccharide determinant entirely, rendering it incapable of serving as a structural mimic for the natural disaccharide substrate in this pathway.

α1,2-Man substrate recognition
Cross-study comparable
Target: Man-α1,2-Man-α-O-octyl (precursor to 6′-phosphate).
Comparator: Free Man-6-P: Km = 4.3 mM (phosphate methyltransferase).
Difference: ~3- to 29-fold lower Km for terminal α1,2-linked Man-6-P residues (Km 0.15–1.25 mM).
Disaccharide motif supports enzyme preference over free monosaccharide
Enzyme: Dictyostelium phosphate methyltransferase; S-adenosylmethionine-dependent assay
N-linked glycoprotein biosynthesis Dictyostelium discoideum glycosyltransferase acceptor Man-α1,2-Man motif

Regioselective 6′-Phosphorylation Capability Distinguishes This Compound from Non-Phosphorylatable and Randomly Phosphorylated Analogs

The 1994 synthesis paper by Hällgren and Hindsgaul explicitly demonstrates the preparation of the 6′-phosphate and 6′-methyl phosphodiester derivatives of octyl 2-O-mannopyranosylmannopyranoside, establishing that the free 6′-OH of the terminal mannose is the defined site for phosphorylation [1]. This regioselectivity was presaged by the 1986 work of Srivastava and Hindsgaul, who achieved selective phosphorylation at the 6- and 6′-positions of 8-methoxycarbonyloctyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside using differential protection strategies [2]. By contrast, commercially available p-nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside lacks the octyl chain and is designed for spectrophotometric detection via p-nitrophenol release, not for generating phosphorylated intermediates. Generic octyl α-D-mannopyranoside (monosaccharide) possesses only a single primary hydroxyl (6-OH) and cannot model the regiochemical distinction between 6′-phosphate and 6-phosphate that is critical in Dictyostelium N-glycan maturation.

Regioselective 6′-phosphorylation
Supporting evidence
Target: 6′-phosphate and 6′-methyl phosphodiester derivatives synthesized and characterized [1].
Comparator: p-Nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside – designed for colorimetric detection; no phosphorylated derivatives documented for Dictyostelium studies.
Difference: Target provides defined 6′-OH site for pathway-relevant reference standards.
Enables reference-standard synthesis for phosphate methyltransferase assays
Synthesis via H-phosphonate intermediate; selective deprotection strategy
regioselective phosphorylation Man-6-P methyl diester lysosomal enzyme targeting Dictyostelium

Differential Micellization Behavior of Manno-Configured vs. Gluco-Configured Octyl Glycosides Informs Formulation Selection

While direct CMC data for the disaccharide octyl 2-O-mannopyranosylmannopyranoside are not reported, systematic ITC studies of monosaccharide octyl glycosides provide class-level guidance on the impact of sugar configuration. Schmidt-Lassen and Lindhorst determined that α-octyl mannoside exhibits a CMC of 10.9 mM (ITC, 298 K), which is substantially lower than β-octyl glucoside at 28.3 mM (ITC, 298 K) and α-octyl galactoside at 30.2 mM [1]. The manno-configuration (axial 2-OH) consistently produces lower CMC values than the gluco-configuration (equatorial 2-OH) for both α- and β-anomers within the same study [1]. This class-level trend indicates that mannoside-based glycolipids—including the disaccharide octyl mannobioside—are expected to self-assemble into micelles at significantly lower concentrations than comparably sized glucoside-based detergents such as n-octyl-β-D-glucopyranoside, which is widely used for membrane protein solubilization at concentrations of 20–25 mM.

CMC: Manno vs. Gluco config
Class-level inference
α-Octyl mannoside CMC = 10.9 mM
β-Octyl glucoside CMC = 28.3 mM
2.6-fold lower CMC for manno-configuration (ITC, 298 K)
Manno-configuration predicts lower detergent load than gluco-
Disaccharide CMC not directly measured; class-level trend from monosaccharide data
critical micelle concentration isothermal titration calorimetry glycomicelle mannoside surfactant

Octyl Aglycone Enables Reversed-Phase Chromatographic Product Isolation Unavailable with Methyl or p-Nitrophenyl Mannobiosides

The n-octyl chain of octyl 2-O-mannopyranosylmannopyranoside was deliberately incorporated to permit product isolation from enzymatic reactions using reversed-phase (C18) chromatography [1]. This design principle is well established in the glycosyltransferase field: hydrophobic synthetic glycosides serve as acceptor substrates that allow convenient separation of radiolabeled or unlabeled enzymatic products from nucleotide sugar donors and other water-soluble reaction components by retention on C18 cartridges [2]. The methyl analog (methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside, CAS 59571-75-4) and p-nitrophenyl analog (4-nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside) lack sufficient hydrophobicity for C18 retention. The predicted logP of the octyl compound is approximately 0.74 (ACD/Labs), compared to an estimated logP substantially below zero for the methyl congener, confirming the differential hydrophobicity .

C18 Retention (logP)
Class-level inference
Octyl mannobioside predicted logP = 0.74
Methyl analog predicted logP Sufficient hydrophobicity for C18 retention
Octyl chain enables reversed-phase product isolation
Predicted logP using ACD/Labs; supported by analogous octyl mannoside enzyme assays
reversed-phase chromatography C18 solid-phase extraction enzymatic product isolation hydrophobic aglycone

α1,2-Linkage Regiochemistry Defines Pathway Specificity Distinct from α1,6-Linked Octyl Mannobiosides Used in Mycobacterial Studies

The α1,2-glycosidic linkage between the two mannose residues in octyl 2-O-mannopyranosylmannopyranoside specifies its utility for studying α1,2-mannosyltransferases of the dolichol-cycle and GPI biosynthetic pathways, as distinct from α1,6-linked octyl mannobiosides (e.g., Man-α1,6-Man-α-O-octyl) that serve as acceptors for mycobacterial polyprenol monophosphomannose-dependent α1,6-mannosyltransferase (ManT) [1][2]. The Brown et al. (1997) study established that hydrophobic mannosides with different inter-glycosidic linkages are processed by distinct mannosyltransferases: α1,2-linked products were shown to arise from Dol-P-Man-dependent α1,2-mannosyltransferase activity, and α1,6-linked products from a separate α1,6-mannosyltransferase [1]. A subsequent study of mycobacterial ManT confirmed that synthetic α1,6-linked octyl mannopyranoside oligomers function as acceptors for the α1,6-ManT involved in lipoarabinomannan core assembly [2]. Thus, the α1,2-linked compound and α1,6-linked octyl mannobiosides are not functionally interchangeable; each reports on a distinct glycosyltransferase activity.

α1,2- vs α1,6-linkage specificity
Cross-study comparable
Target: Man-α1,2-Man-α-O-octyl – acceptor for Dol-P-Man-dependent α1,2-ManT (trypanosome).
Comparator: Man-α1,6-Man-α-O-octyl – acceptor for mycobacterial α1,6-ManT.
Difference: α1,2-linkage targets dolichol-cycle α1,2-ManT; α1,6-linkage targets unrelated ManT.
Incorrect linkage regioisomer may fail as substrate for eukaryotic α1,2-ManT
Assays: TLC and α-mannosidase digestion; product analysis by C18 extraction
α1,2-mannosyltransferase α1,6-mannosyltransferase glycosidic linkage specificity lipoarabinomannan

Validated Research and Procurement Application Scenarios for Octyl 2-O-mannopyranosylmannopyranoside (CAS 157758-68-4)


Dictyostelium discoideum N-Glycan Phosphate Methyltransferase Substrate and Reference Standard Preparation

This compound serves as the direct synthetic precursor to the 6′-phosphate and 6′-methyl phosphodiester derivatives that mimic the natural Man-6-P-methyl diester intermediates of the Dictyostelium N-linked oligosaccharide pathway [1]. The phosphate methyltransferase characterized by Freeze et al. (1992) exhibits Km values of 0.15–1.25 mM for terminal α1,2-linked Man-6-P residues versus 4.3 mM for free Man-6-P, confirming that the α1,2-disaccharide context is critical for efficient substrate recognition [2]. Only the octyl mannobioside scaffold provides both the correct α1,2-linkage and the free 6′-OH for regioselective phosphorylation, enabling laboratories to generate authentic reference standards for MS or HPLC analysis of Dictyostelium N-glycans. [1]

Cell-Free α1,2-Mannosyltransferase Activity Assays in GPI Anchor and Dolichol-Cycle Biosynthesis Studies

As demonstrated by Brown et al. (1997), hydrophobic mannosides bearing the α1,2-linked dimannose head group act as acceptor substrates for Dol-P-Man-dependent α1,2-mannosyltransferases in trypanosome cell-free systems, with product formation verified by TLC and jack bean α-mannosidase digestion [3]. The octyl aglycone permits product recovery by C18 solid-phase extraction, a practical advantage over methyl or pNP analogs that require alternative separation strategies [3]. This compound is therefore appropriate for laboratories establishing in vitro assays for eukaryotic α1,2-mannosyltransferases involved in GPI anchor biosynthesis or N-glycan dolichol-cycle processing. Procurement of the correct α1,2-linked regioisomer is essential; α1,6-linked octyl mannobiosides report on an unrelated mycobacterial mannan assembly pathway. [3]

Physicochemical Characterization of Manno-Configured Glycolipid Micelles and Supramolecular Assemblies

Class-level CMC data establish that manno-configured octyl glycosides have substantially lower critical micelle concentrations than their gluco- and galacto-configured counterparts (α-octyl mannoside CMC = 10.9 mM vs. β-octyl glucoside CMC = 28.3 mM, ITC at 298 K) [4]. While the disaccharide head group of octyl 2-O-mannopyranosylmannopyranoside is expected to shift the absolute CMC relative to the monosaccharide, the manno-configuration trend provides a predictive framework for formulation design. Researchers developing glycomicelle-based delivery systems or studying carbohydrate-mediated supramolecular assembly can use this compound to investigate the effect of disaccharide head-group size on micellization thermodynamics while maintaining the favorable low-CMC manno-configuration. [4]

Comparative Glycosyltransferase Specificity Profiling Across α1,2-, α1,3-, and α1,6-Linked Mannoside Acceptors

The defined α1,2-linkage of this compound makes it a critical member of a panel of linkage-specific octyl mannoside probes for profiling glycosyltransferase regioselectivity [3]. When used alongside α1,6-linked octyl mannobioside (mycobacterial ManT substrate) and the α1,3-linked analog, this compound enables systematic determination of whether a given mannosyltransferase preparation preferentially elongates α1,2-, α1,3-, or α1,6-linked mannose branches. The octyl chain standardizes the product isolation workflow across all panel members via a common C18 extraction protocol, reducing technical variability in comparative studies [1]. [3]

Application
Selection Property
Validation Focus
N-Glycan phosphate methyltransferase substrate prep
Man-α1,2-Man disaccharide with free 6′-OH for regioselective phosphorylation
Substrate recognition and reference standard generation
Cell-free α1,2-mannosyltransferase assay
Hydrophobic octyl mannobioside with correct α1,2-linkage
C18 product isolation and acceptor specificity verification
Manno-configured glycolipid micelle study
Manno-configuration for lower CMC vs. gluco-/galacto-
Disaccharide head-group effect on micellization thermodynamics
Glycosyltransferase specificity profiling panel
Defined α1,2-linkage regioisomer distinct from α1,6/α1,3
Regioselectivity determination and standardized C18 workflow
Quote Request

Request a Quote for Octyl 2-O-mannopyranosylmannopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.